molecular formula C25H26N2O2 B2916399 N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034248-02-5

N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2916399
CAS RN: 2034248-02-5
M. Wt: 386.495
InChI Key: NNTZQUNKHQITKW-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as BPN14770, is a small molecule drug that has shown promising results in the treatment of Alzheimer's disease. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of intracellular signaling pathways.

Scientific Research Applications

Synthetic Methodologies

The synthesis of compounds structurally related to N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide has been explored to achieve various pharmacologically active derivatives. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, a process that involves the preparation of N-methoxy-N-methylamide, highlights the importance of such synthetic routes for creating bioactive molecules with potential therapeutic applications (Calvez, Chiaroni, & Langlois, 1998).

Receptor Affinity and Biological Evaluation

Studies on the affinity for dopamine and serotonin receptor subtypes reveal the potential of structurally similar compounds for neurological applications. For instance, the analysis of o-methoxyphenylpiperazine derivatives with terminal benzamide fragments on the N-4 alkyl chain has shown good affinity for both D-2 and 5-HT1A receptors, suggesting the utility of these compounds in exploring neuropharmacological targets (Perrone et al., 1995).

Potential Applications

The exploration of N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide and related compounds extends to their potential therapeutic applications, such as in the treatment of cancer, neurological disorders, and other diseases. The discovery of selective histone deacetylase (HDAC) inhibitors exemplifies this, where compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown significant antitumor activity and have entered clinical trials, underscoring the therapeutic potential of these molecules (Zhou et al., 2008).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-22-15-17-27(18-16-22)21-13-11-20(12-14-21)25(28)26-24-10-6-5-9-23(24)19-7-3-2-4-8-19/h2-14,22H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTZQUNKHQITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

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